molecular formula C25H30O13 B14023491 [(2S)-2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate

[(2S)-2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate

Cat. No.: B14023491
M. Wt: 538.5 g/mol
InChI Key: LRHHPZILMPIMIY-VOACHAMZSA-N
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Description

Minecoside is a naturally occurring iridoid glycoside found in various plant species, particularly in the genus Veronica. It is known for its potent antioxidant and anti-inflammatory properties. The molecular formula of Minecoside is C25H30O13, and it has a molar mass of 538.5 g/mol . This compound has gained significant attention in scientific research due to its potential therapeutic applications, especially in the field of oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Minecoside is typically obtained through extraction from plant sources. synthetic routes have also been developed to produce this compound. The synthesis involves the combination of two primary components: mikacin and neomycin . The reaction conditions for the synthesis of Minecoside include the use of specific solvents and catalysts to facilitate the formation of the desired product. The process generally involves multiple steps, including glycosylation and esterification reactions.

Industrial Production Methods

Industrial production of Minecoside involves large-scale extraction from plant materials, followed by purification processes to isolate the compound. The extraction process typically uses solvents such as methanol or ethanol, and the purification is achieved through techniques like column chromatography and crystallization . The industrial production methods are designed to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Minecoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the chemical reactions of Minecoside include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from the chemical reactions of Minecoside include various glycosides and esters. These derivatives are often studied for their enhanced biological activities and potential therapeutic applications .

Scientific Research Applications

Minecoside has been extensively studied for its scientific research applications, including:

Mechanism of Action

Minecoside exerts its effects through multiple molecular targets and pathways. It primarily acts as an inhibitor of CXC chemokine receptor 4 and signal transducer and activator of transcription 3. By decreasing the expression of CXC chemokine receptor 4 and suppressing the activation of signal transducer and activator of transcription 3, Minecoside inhibits the invasion of cancer cells and promotes apoptotic progression . This mechanism of action makes Minecoside a potential candidate for anticancer therapy.

Properties

Molecular Formula

C25H30O13

Molecular Weight

538.5 g/mol

IUPAC Name

[(2S)-2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C25H30O13/c1-33-14-4-2-11(8-13(14)28)3-5-16(29)36-21-12-6-7-34-23(17(12)25(10-27)22(21)38-25)37-24-20(32)19(31)18(30)15(9-26)35-24/h2-8,12,15,17-24,26-28,30-32H,9-10H2,1H3/t12?,15?,17?,18?,19?,20?,21?,22?,23?,24?,25-/m1/s1

InChI Key

LRHHPZILMPIMIY-VOACHAMZSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C=CC(=O)OC2C3C=COC(C3[C@@]4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O

Origin of Product

United States

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